2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-21-10-8-19(22-15)28-17-9-13-23(14-17)20(25)16-4-6-18(7-5-16)29(26,27)24-11-2-3-12-24/h4-8,10,17H,2-3,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYFQSJIKXPVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, typically using benzoyl chloride in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the pyrrolidine-sulfonyl-benzoyl moiety to the pyrimidine core through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Formation
The pyrrolidine sulfonyl group arises from a two-step process:
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Primary amine activation : Pyrrolidine reacts with a sulfonyl chloride to form a sulfonamide. This involves nucleophilic attack by the amine on the electrophilic sulfur center.
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Benzoylation : The sulfonamide intermediate reacts with benzoyl chloride, facilitated by a base (e.g., pyridine), to introduce the benzoyl group.
Pyrimidine Ring Construction
Common methods include:
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Three-component coupling : Combines amidines, ketones, and triethyl orthoformate under catalytic conditions (e.g., ZnCl₂) to form substituted pyrimidines .
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Oxidative annulation : Uses oxidizing agents (e.g., K₂S₂O₈) to cyclize amidines and ketones, forming pyrimidine derivatives .
Ether Bond Formation
The pyrimidine oxygen nucleophile reacts with an alkylating agent (e.g., alkyl bromide) under basic conditions (e.g., NaH in THF), forming the ether linkage.
Functional Group Transformations
The compound’s structural complexity enables diverse reactivity:
| Functional Group | Transformations | Conditions |
|---|---|---|
| Pyrrolidine sulfonamide | Hydrolysis to sulfonic acid, amide bond cleavage | Acidic/basic conditions |
| Benzoyl group | Reduction to benzyl alcohol, oxidation to benzoyl oxide | LiAlH₄, KMnO₄ |
| Pyrimidine ring | Electrophilic substitution (e.g., alkylation, nitration) | Alkyl halides, HNO₃ |
| Ether linkage | Acidic cleavage to form phenols, basic cleavage (SN2) | HBr, NaOH |
Stability and Reactivity
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pH Sensitivity : The sulfonamide group is stable under neutral conditions but may hydrolyze under extreme pH (e.g., HCl or NaOH).
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Thermal Stability : The ether linkage and pyrimidine ring are generally stable, though prolonged heating may induce degradation.
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Biological Reactivity : The sulfonamide and pyrimidine moieties are known to interact with biological targets (e.g., enzymes, receptors), influencing therapeutic potential .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated the following IC values:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. Studies have shown that derivatives of similar pyrimidine compounds can reduce inflammation markers in various models, indicating a promising avenue for treating inflammatory diseases .
Study on Anticancer Efficacy
In a notable study published in Pharmaceuticals, researchers evaluated the anticancer efficacy of this compound against several cancer types. The study utilized a series of assays to determine the cytotoxic effects on different cell lines, confirming the significant potential of this compound as a lead for new anticancer agents .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of related pyrimidine compounds, demonstrating their ability to inhibit cytokine production in vitro. The findings suggest that This compound could be further explored as a treatment option for inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific biological target. Generally, it could act by binding to a receptor or enzyme, thereby inhibiting its activity. The pyrrolidine-sulfonyl-benzoyl moiety may interact with the active site of the target protein, while the pyrimidine core could enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
- Target Compound : The unique combination of a pyrrolidine-1-sulfonylbenzoyl group and a pyrrolidin-3-yloxy chain distinguishes it from simpler pyrimidine analogs. These substituents may enhance solubility, bioavailability, or target specificity compared to unmodified pyrimidines.
- Benzo[4,5]thiazolo[3,2-a]pyrimidine Analogs : These compounds replace the benzoyl-pyrrolidine moiety with a fused thiazole ring. The thiazolo-pyrimidine framework is associated with antimicrobial and anti-inflammatory activities .
- 2-Methyl-4-(benzimidazol-2-yl)quinoline Derivatives: These feature a benzimidazole substituent instead of the sulfonyl-linked pyrrolidine. The benzimidazole group is known for its role in DNA intercalation and kinase inhibition .
- (R)-5-((E)-2-(Pyrrolidin-3-ylvinyl)pyrimidine : This analog shares the pyrrolidine motif but incorporates a vinyl linker and a tetrahydropyran-4-yloxy group, emphasizing structural diversity in targeting neurological receptors .
Pharmacological Potential
- Target Compound : The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), while the benzoyl-pyrrolidine moiety could improve blood-brain barrier penetration.
- Thiazolo-Pyrimidines : Exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Benzimidazolylquinolines: Fluoro-substituted derivatives (e.g., 6-fluoroquinoline) show enhanced anticancer activity in vitro (IC₅₀: 1.2 µM against HeLa cells) .
- Pyrrolidinylvinylpyrimidine : Salt forms are patented for neurological applications, suggesting improved bioavailability for CNS targets .
Data Table: Key Comparisons
Research Implications
The target compound’s structural complexity positions it as a candidate for specialized therapeutic applications, though synthetic challenges may limit scalability compared to simpler analogs. Future studies should prioritize optimizing its synthesis (e.g., adopting ultrasound methods ) and evaluating its activity against sulfonamide-dependent targets. Comparative pharmacokinetic studies with benzimidazolylquinolines and pyrrolidinylvinyl derivatives could further clarify its niche in drug development.
References [1] Kumar, A., & Kumar, P. (Year). Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. [2] Applied Chemical Engineering. (2023). Synthesis of 2-Benzimidazolylquinoxaline. [3] Europäisches Patentblatt. (2018). Synthesis and Novel Salt Forms of Pyrimidine Derivatives.
Biological Activity
2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a VEGFR2 inhibitor. This compound's structural features suggest significant pharmacological properties that may be harnessed in treating various diseases, including cancer.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine core substituted with a pyrrolidine sulfonamide and a benzoyl moiety. The presence of these functional groups is critical for its biological activity, particularly in modulating enzyme interactions and receptor binding.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis. Inhibitors of VEGFR2 can effectively reduce tumor growth by limiting blood supply to cancerous tissues .
Table 1: Summary of Anticancer Activities of Pyrimidine Derivatives
| Compound Name | Mechanism of Action | IC50 (µM) | References |
|---|---|---|---|
| Compound A | VEGFR2 Inhibition | 0.5 | |
| Compound B | Apoptosis Induction | 0.8 | |
| Compound C | Cell Cycle Arrest | 1.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated activity against various bacterial strains, including multi-drug resistant strains. The structure-function relationship suggests that the sulfonamide group enhances the compound's ability to penetrate bacterial membranes .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | References |
|---|---|---|---|
| Compound D | MRSA | 15 | |
| Compound E | E. coli | 20 | |
| Compound F | Pseudomonas aeruginosa | 25 |
Case Study 1: VEGFR2 Inhibition
A study conducted on a series of pyrimidine derivatives, including the target compound, revealed that they significantly inhibited VEGFR2 in vitro, showing promising results in reducing tumor cell proliferation in various cancer cell lines. The study utilized both cell viability assays and Western blotting techniques to confirm the inhibition of downstream signaling pathways associated with angiogenesis .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited potent activity against MRSA, suggesting potential therapeutic applications in treating resistant bacterial infections .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of pyrimidine and pyrrolidine precursors. Key steps include sulfonylation, benzoylation, and ether bond formation. For example, sulfonylation reactions often require controlled conditions (e.g., anhydrous solvents like dichloromethane and bases such as NaOH, as noted in a related synthesis ). Optimization can be achieved via Design of Experiments (DOE) to minimize trial-and-error approaches. DOE allows systematic variation of parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions while reducing the number of experiments . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow down experimental variables .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer:
Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to confirm structural integrity. For example, a reported analog achieved 99% purity via flash chromatography using gradients of ethyl acetate/hexane . Mass spectrometry (HRMS-ESI or EI) is critical for verifying molecular weight, while differential scanning calorimetry (DSC) can detect polymorphic impurities .
Advanced: How can computational modeling predict the reactivity of intermediates in the synthesis pathway?
Answer:
Density Functional Theory (DFT) calculations can model transition states and intermediate stability. For instance, the sulfonylation step’s energetics can be mapped to identify rate-limiting stages. Coupling DFT with machine learning (e.g., Bayesian optimization) enables predictive modeling of reaction outcomes, reducing experimental redundancy. This approach aligns with ICReDD’s methodology, where computational predictions guide experimental validation .
Advanced: What experimental strategies resolve contradictions between theoretical and observed spectroscopic data?
Answer:
Discrepancies in NMR or IR spectra may arise from unexpected tautomerism or solvent effects. To address this:
- Perform variable-temperature NMR to probe dynamic equilibria.
- Compare experimental IR spectra with DFT-simulated vibrational modes.
- Use X-ray crystallography for unambiguous structural confirmation, as seen in analogs like 4-methylpyrimidine derivatives .
Cross-validation with multiple techniques (e.g., 2D NMR and LC-MS/MS) is essential .
Advanced: How can researchers design assays to elucidate this compound’s mechanism of action in biological systems?
Answer:
- Kinetic assays : Monitor enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization or SPR (surface plasmon resonance).
- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to track bioavailability.
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins.
Refer to training frameworks like CHEM/IBiS 416 for experimental design rigor in chemical biology .
Advanced: What advanced separation techniques improve isolation of stereoisomers or regioisomers?
Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomer separation.
- Supercritical fluid chromatography (SFC) for high-resolution separation of regioisomers.
- Crystallization-induced diastereomer resolution using chiral auxiliaries, as demonstrated in pyrrolidine derivatives .
Advanced: How can data from conflicting biological activity studies be reconciled?
Answer:
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) to identify outliers.
- Proteomics profiling : Use SILAC (stable isotope labeling) to compare target engagement across cell lines.
- Dose-response modeling : Apply Hill equation fits to distinguish assay-specific artifacts from true activity .
Advanced: What methodologies assess environmental and metabolic stability of this compound?
Answer:
- Environmental persistence : Use OECD 301B biodegradation tests and HPLC-MS to monitor hydrolysis/oxidation products.
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF.
- Computational tools : EPI Suite predicts biodegradation pathways, while ADMET Predictor models metabolic liability .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility.
- Nanoparticle formulation : Use PLGA or lipid-based carriers for controlled release.
- LogP adjustment : Introduce polar groups (e.g., -OH, -SO₃H) guided by QSPR (quantitative structure-property relationship) models .
Advanced: What strategies mitigate toxicity risks identified in preliminary assays?
Answer:
- Structure-toxicity relationships : Replace electrophilic moieties (e.g., methyl sulfone) with bioisosteres.
- Genotoxicity screening : Conduct Ames tests and Comet assays for DNA damage assessment.
- In silico toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., pyrrolidine-related hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
